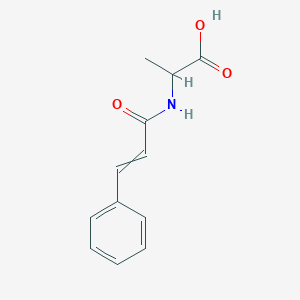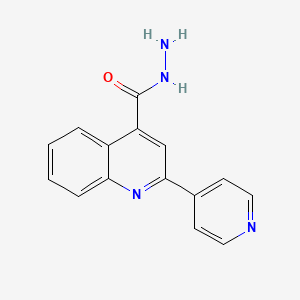
2,5-Dimethyl-3-piperazin-1-ylpyrazine
Übersicht
Beschreibung
2,5-Dimethyl-3-piperazin-1-ylpyrazine (2,5-DMPP) is an organic compound with a structure containing a piperazine ring and a pyrazine ring. It is a colorless solid that has a variety of applications in scientific research and pharmaceuticals. 2,5-DMPP has several unique properties that make it an attractive compound for research and development.
Wissenschaftliche Forschungsanwendungen
Antibacterial and MurB Inhibitors : Compounds containing piperazine linked to pyrazoles have shown potent antibacterial efficacies and biofilm inhibition activities, surpassing reference drugs like Ciprofloxacin. Specifically, they exhibit strong activity against various bacterial strains, including E. coli, S. aureus, S. mutans, and even drug-resistant bacteria like MRSA and VRE. These compounds have also been identified as effective inhibitors of the MurB enzyme, crucial in bacterial cell wall biosynthesis (Mekky & Sanad, 2020).
Antimicrobial Activity : Various piperazine derivatives, including those linked to pyrazole and s-triazine moieties, have been synthesized and tested for antimicrobial properties. Some of these compounds demonstrate significant activity against multiple microorganisms, including strains of bacteria and fungi, offering potential as new antimicrobial agents (Patil et al., 2021).
Cancer Research : Certain piperazine derivatives, especially those with a thiazole substituent, have shown significant anticancer activity in vitro. These compounds were tested across various cancer cell lines, including lung, kidney, and breast cancer, with some showing potent activity (Turov, 2020).
Synthesis of Novel Derivatives : Research into the synthesis of novel piperazine derivatives, including those with pyrazine structures, is ongoing. These efforts aim to develop new compounds with potentially useful biological activities, offering a broad scope for pharmaceutical applications (Gettys et al., 2017).
Antifungal and Hypoglycemic Activities : Studies have demonstrated that certain piperazine derivatives possess antifungal properties and hypoglycemic activities. These findings are significant for developing new treatments for fungal infections and diabetes (Al-Abdullah et al., 2015).
Eigenschaften
IUPAC Name |
2,5-dimethyl-3-piperazin-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-7-12-9(2)10(13-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPZOAOJEXDUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396761 | |
| Record name | 2,5-dimethyl-3-piperazin-1-ylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59215-42-8 | |
| Record name | 2,5-dimethyl-3-piperazin-1-ylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1334298.png)

![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)-2-propenenitrile](/img/structure/B1334302.png)



![(4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B1334310.png)




![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B1334322.png)